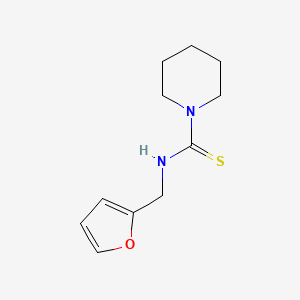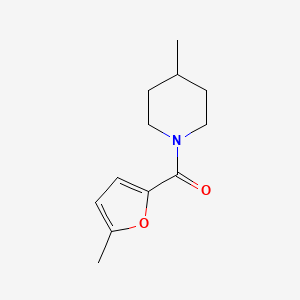![molecular formula C16H14BrNO B5004917 1-(4-bromophenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5004917.png)
1-(4-bromophenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one, also known as 4-Bromo-α-methylamino-propiophenone (4-BMAP), is a synthetic compound that belongs to the class of designer drugs known as cathinones. This compound has gained significant attention among researchers due to its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 4-BMAP is not fully understood. However, it is believed to act as a monoamine transporter inhibitor, primarily affecting the reuptake of dopamine and norepinephrine. This results in an increase in their extracellular concentrations, leading to the stimulation of the central nervous system.
Biochemical and Physiological Effects:
The use of 4-BMAP has been associated with several biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. Additionally, it can cause euphoria, increased alertness, and a sense of well-being. However, it can also lead to adverse effects such as anxiety, paranoia, and agitation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-BMAP has several advantages as a research tool. It is relatively easy to synthesize, and its effects can be easily measured in animal models. However, its use is limited due to its potential for abuse and the lack of information regarding its long-term effects.
Direcciones Futuras
There are several areas of research that could benefit from the use of 4-BMAP. These include the development of new drugs for the treatment of psychiatric disorders and the study of the effects of cathinones on the central nervous system. Additionally, further research is needed to fully understand the mechanism of action and potential long-term effects of this compound.
In conclusion, 1-(4-bromophenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one has gained significant attention among researchers due to its potential applications in scientific research. Its pharmacological properties and potential for the development of new drugs make it an important research tool. However, its use is limited due to its potential for abuse and the lack of information regarding its long-term effects. Further research is needed to fully understand the potential applications and limitations of this compound.
Métodos De Síntesis
The synthesis of 4-BMAP involves the condensation of 4-bromoacetophenone with 2-methylaniline in the presence of a base. The resulting product is then subjected to a reduction reaction to obtain the final product.
Aplicaciones Científicas De Investigación
4-BMAP has been extensively studied for its pharmacological properties and potential applications in scientific research. It has been reported to exhibit stimulant properties and has been used as a research tool to study the effects of cathinones on the central nervous system. Additionally, it has been used in the development of new drugs for the treatment of various disorders.
Propiedades
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2-methylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO/c1-12-4-2-3-5-15(12)18-11-10-16(19)13-6-8-14(17)9-7-13/h2-11,18H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKNLHOMFYYKLA-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B5004835.png)

![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-5-(1-methylbutyl)-4,6-pyrimidinediol](/img/structure/B5004844.png)

![5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5004852.png)


![dimethyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5004878.png)

![4-[(dimethylamino)sulfonyl]-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B5004888.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5004923.png)
![methyl (2-methyl-4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenoxy)acetate](/img/structure/B5004929.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-isoxazolecarboxamide](/img/structure/B5004935.png)